molecular formula C17H23NO4 B2874585 2-(2-methylphenoxy)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1902937-38-5

2-(2-methylphenoxy)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2874585
CAS No.: 1902937-38-5
M. Wt: 305.374
InChI Key: NTTXOXCTPSHYOJ-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 2-methylphenoxy group and an octahydro-1,4-benzodioxin-6-yl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide typically involves the following steps:

    Formation of the 2-methylphenoxy group: This can be achieved through the reaction of 2-methylphenol with an appropriate halogenating agent to form 2-methylphenyl halide.

    Formation of the octahydro-1,4-benzodioxin-6-yl group: This involves the cyclization of a suitable diol with a dihalide under acidic or basic conditions.

    Coupling of the two groups: The final step involves the reaction of the 2-methylphenyl halide with the octahydro-1,4-benzodioxin-6-ylamine in the presence of a base to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group could yield quinones, while reduction of the acetamide group could produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use as an intermediate in the production of polymers, resins, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylphenoxy)-N-(cyclohexyl)acetamide
  • 2-(2-methylphenoxy)-N-(tetrahydro-1,4-benzodioxin-6-yl)acetamide
  • 2-(2-methylphenoxy)-N-(octahydro-1,4-benzodioxin-4-yl)acetamide

Uniqueness

2-(2-methylphenoxy)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-12-4-2-3-5-14(12)22-11-17(19)18-13-6-7-15-16(10-13)21-9-8-20-15/h2-5,13,15-16H,6-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTXOXCTPSHYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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